molecular formula C7H9F2IN2O B2946101 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1856023-55-6

1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No. B2946101
CAS RN: 1856023-55-6
M. Wt: 302.063
InChI Key: YSMYWARYTGWMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole, also known as DFEI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. DFEI is a heterocyclic compound that contains both fluorine and iodine atoms, making it an attractive candidate for the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in DNA replication and repair. 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has also been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has several advantages for use in lab experiments, including its high purity and stability. However, 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole can be difficult to synthesize, and its toxicity and potential side effects must be carefully considered when working with the compound.

Future Directions

There are several potential future directions for research on 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole, including the development of new drugs based on its structure and activity. 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole may also have applications in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the mechanism of action of 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole and its potential applications in various fields.

Synthesis Methods

1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole can be synthesized using various methods, including the reaction of 1,3-difluoro-5-iodo-2-methylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product can be further purified using column chromatography or recrystallization techniques.

Scientific Research Applications

1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has been shown to exhibit promising activity against certain types of cancer cells, including lung and colon cancer. 1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has also been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens.

properties

IUPAC Name

1-(difluoromethyl)-5-(ethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2IN2O/c1-2-13-4-6-5(10)3-11-12(6)7(8)9/h3,7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMYWARYTGWMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.